molecular formula C18H25FN4O3 B3018300 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea CAS No. 894027-03-3

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea

Cat. No.: B3018300
CAS No.: 894027-03-3
M. Wt: 364.421
InChI Key: LBMABBVXUXPKIO-UHFFFAOYSA-N
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Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a morpholinopropyl urea moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable catalysts.

    Attachment of the Morpholinopropyl Urea Moiety: The final step involves the coupling of the morpholinopropyl urea moiety to the pyrrolidinone ring, typically through nucleophilic substitution reactions using isocyanates or carbamates.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a pharmacological agent targeting specific receptors or enzymes.

    Pharmacology: Research focuses on its effects on biological systems, including its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.

    Biology: Studies explore its interactions with biological macromolecules and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    1-(1-(3-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness: 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-morpholin-4-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O3/c19-14-3-1-4-16(11-14)23-13-15(12-17(23)24)21-18(25)20-5-2-6-22-7-9-26-10-8-22/h1,3-4,11,15H,2,5-10,12-13H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMABBVXUXPKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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